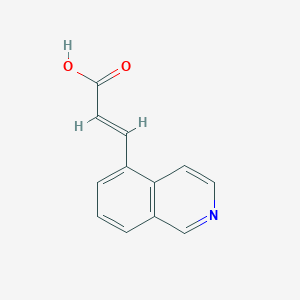

Trans-3-(isoquinolin-5-yl)acrylic acid

Description

Significance of Isoquinoline-Based Scaffolds in Contemporary Chemical Research

The isoquinoline (B145761) scaffold, a heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. rsc.orgwisdomlib.org Termed a "privileged structure," this framework is prevalent in a multitude of naturally occurring alkaloids and synthetic compounds that exhibit a vast array of pharmacological activities. rsc.orgnih.gov The structural rigidity and unique electronic properties of the isoquinoline nucleus allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. rsc.org

Isoquinoline derivatives have been extensively investigated and developed for numerous therapeutic applications. wisdomlib.org Their biological activities are remarkably diverse, encompassing:

Anticancer properties: Many isoquinoline-based compounds have shown potent activity against various cancer cell lines. wisdomlib.org

Antimicrobial effects: The scaffold is found in agents with antibacterial, antifungal, and antimalarial properties. wisdomlib.orgnih.gov

Anti-inflammatory action: Certain derivatives have demonstrated significant anti-inflammatory capabilities. wisdomlib.org

Central Nervous System (CNS) activity: The tetrahydroisoquinoline moiety is a key component in drugs targeting the CNS. nih.gov

This broad spectrum of bioactivity has solidified the isoquinoline framework as an object of intense interest among synthetic and medicinal chemists, who continue to explore novel derivatives for drug discovery. rsc.orgwisdomlib.org

Overview of Alpha,Beta-Unsaturated Carboxylic Acids in Organic Synthesis and Functional Materials

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid group. This structural arrangement confers unique reactivity and makes them highly valuable building blocks in organic synthesis and materials science.

In organic synthesis, these compounds are key intermediates for creating more complex molecules due to the electrophilic nature of both the carbonyl carbon and the β-carbon. This allows for a variety of chemical transformations, including conjugate additions.

In the realm of functional materials, cinnamic acid—a well-known alpha,beta-unsaturated carboxylic acid and a close structural analog to the acrylic acid moiety of the title compound—and its derivatives are prominent in polymer science. researchgate.netrsc.org Their utility stems from several key features:

Polymerization: The presence of hydroxyl and carboxyl groups enables their use in polycondensation reactions to form polyesters and polyamides. rsc.org

Photoreactivity: The conjugated double bond can undergo reversible [2+2] cycloadditions upon exposure to specific wavelengths of light, a property exploited in the design of photoreactive and shape-memory polymers. researchgate.net

Plasticizers: Derivatives of cinnamic acid have been investigated as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC), enhancing their flexibility and ductility. mdpi.com

The versatility of this class of compounds makes them fundamental to the development of advanced polymers with applications ranging from biomedical devices to engineered plastics. rsc.org

Interdisciplinary Relevance of Trans-3-(isoquinolin-5-yl)acrylic acid and Its Structural Analogs

This compound integrates the privileged isoquinoline scaffold with the versatile alpha,beta-unsaturated acrylic acid functional group. While specific research on this compound is sparse, its potential interdisciplinary relevance can be inferred by examining its structural components and comparing it to documented analogs. The combination of a biologically active heterocycle with a reactive acrylic acid moiety suggests potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry Potential:

The conjugation of an acrylic acid group to various heterocyclic cores has yielded compounds with significant biological activities.

| Structural Analog | Heterocyclic Core | Observed Activity/Application |

| Quinolinone Acrylic Acids | Quinolinone | Investigated as potential anticancer agents, showing cytotoxic activity against various cancer cell lines. benthamdirect.com |

| trans-3-(3-Pyridyl)acrylic acid | Pyridine | Demonstrates antiviral activity against the tobacco mosaic virus (TMV). medchemexpress.com |

| trans-Indole-3-acrylic acid | Indole | A tryptophan metabolite with anti-inflammatory properties; also used as a precursor for synthesizing tubulin polymerization inhibitors and anticancer agents. caymanchem.comadipogen.com |

A particularly compelling area of potential relevance is the inhibition of the enzyme Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan degradation pathway and is implicated in the pathology of several neurodegenerative disorders, including Huntington's and Alzheimer's disease. nih.govgladstone.org Inhibition of KMO is a therapeutic strategy to reduce the production of neurotoxic metabolites. nih.govresearchgate.net The molecular structure of this compound presents a unique scaffold that could potentially interact with the active site of KMO, making it a candidate for investigation in this therapeutic area.

Materials Science Potential:

Drawing parallels from cinnamic acid and its derivatives, the acrylic acid portion of the molecule provides a handle for polymerization. researchgate.netrsc.org The incorporation of the rigid, aromatic isoquinoline unit into a polymer backbone could impart unique thermal and photophysical properties to the resulting material, opening avenues for the development of novel high-performance polymers or functional materials.

Elucidation of Research Gaps and Future Directions in Compound-Specific Studies

The most significant research gap concerning this compound is the profound lack of published scientific literature detailing its synthesis, characterization, and evaluation. While the compound is commercially available from various suppliers and is mentioned in some patents, dedicated studies exploring its properties and potential applications are conspicuously absent. chemscene.comgoogle.com

This scarcity of data presents clear opportunities for future research. Key directions for compound-specific studies include:

Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be the foundational step to enable further research.

Comprehensive Physicochemical Characterization: Detailed analysis of its structural, thermal, and photophysical properties is necessary to understand its fundamental behavior.

Systematic Biological Screening: Based on the activities of its structural analogs, a high-priority research direction would be to screen the compound for various biological activities. Specific areas of focus should include:

KMO Inhibition: Assay for inhibitory activity against Kynurenine 3-Monooxygenase to explore its potential as a therapeutic agent for neurodegenerative diseases. nih.govnih.gov

Anticancer Evaluation: Test for cytotoxicity against a panel of human cancer cell lines, given the established anticancer potential of both isoquinoline and quinolinone acrylic acid scaffolds. wisdomlib.orgbenthamdirect.com

Antimicrobial and Antiviral Screening: Evaluate its efficacy against various pathogens. nih.govmedchemexpress.com

Polymer Chemistry Exploration: Investigate its utility as a monomer for the synthesis of novel polymers. The resulting materials could be studied for unique properties such as thermal stability, conductivity, or photoreactivity, conferred by the isoquinoline moiety. rsc.org

Addressing these research gaps would provide a comprehensive understanding of this specific molecule and could unlock its potential in both medicine and materials science.

Properties

IUPAC Name |

(E)-3-isoquinolin-5-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-8H,(H,14,15)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRLMZADZIVBNC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to Trans-3-(isoquinolin-5-yl)acrylic acid

The construction of this compound can be approached through several established synthetic methodologies, primarily involving the formation of the carbon-carbon double bond.

Palladium-Catalyzed Coupling Reactions for Acrylation

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, represent a powerful and widely utilized method for the formation of carbon-carbon bonds. This approach is highly applicable for the synthesis of this compound, typically starting from a 5-halo-substituted isoquinoline (B145761) and an acrylate (B77674).

The reaction involves the coupling of 5-bromoisoquinoline (B27571) or 5-iodoisoquinoline (B1339040) with an acrylic acid ester, such as ethyl acrylate or tert-butyl acrylate, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The resulting ester is then hydrolyzed to afford the desired carboxylic acid. The use of palladium catalysts ensures high efficiency and selectivity for the trans-isomer. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction conditions.

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reaction

| Entry | Aryl Halide | Acrylate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromoisoquinoline | Ethyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | High |

| 2 | 5-Iodoisoquinoline | tert-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | Good |

| 3 | 5-Bromoisoquinoline | Acrylic acid | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120 | Moderate |

Note: Yields are representative for similar Heck reactions and may vary for this specific substrate.

Alternative Olefination Strategies

Beyond palladium-catalyzed methods, classic olefination reactions provide a viable alternative for the synthesis of this compound. These methods typically start from isoquinoline-5-carboxaldehyde.

The Wittig reaction is a well-established method for forming alkenes from aldehydes and ketones. In this case, isoquinoline-5-carboxaldehyde can be reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid or its corresponding ester. The use of a stabilized ylide generally favors the formation of the (E)- or trans-isomer. berkeley.edu

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful olefination method that often provides excellent (E)-selectivity. This reaction involves the condensation of isoquinoline-5-carboxaldehyde with a phosphonate (B1237965) carbanion, such as the anion of triethyl phosphonoacetate. The resulting acrylate ester can then be saponified to yield the target acrylic acid. The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. conicet.gov.ar

Stereoselective Synthesis of the trans-Isomer

For both palladium-catalyzed and olefination strategies, achieving a high degree of stereoselectivity for the desired trans-isomer is crucial.

In the Heck reaction , the reaction mechanism inherently favors the formation of the trans-product. The syn-addition of the organopalladium species to the alkene followed by syn-β-hydride elimination dictates the stereochemical outcome.

In Wittig and HWE reactions , the stereoselectivity is largely influenced by the nature of the ylide or phosphonate reagent. Stabilized ylides and phosphonates, such as those containing an adjacent ester group, generally lead to the thermodynamically more stable trans-alkene. Reaction conditions, including the choice of base and solvent, can also be fine-tuned to maximize the yield of the trans-isomer.

Derivatization and Functionalization Strategies of this compound

The presence of both a carboxylic acid and an isoquinoline ring system in this compound offers multiple avenues for further chemical modification.

Modifications on the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. chemra.comresearchgate.net A wide range of alcohols can be used, allowing for the introduction of diverse alkyl or aryl groups.

Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. This allows for the introduction of a wide variety of substituents on the nitrogen atom.

Table 2: Examples of Carboxylic Acid Derivatization

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl trans-3-(isoquinolin-5-yl)acrylate |

| Amide Coupling | Benzylamine, EDC, HOBt | N-Benzyl-trans-3-(isoquinolin-5-yl)acrylamide |

Substituent Effects and Introduction of Functionalities on the Isoquinoline Ring System

The isoquinoline ring itself can be further functionalized, although the reactivity is influenced by the existing substituents. The electron-withdrawing nature of the acrylic acid group at the 5-position will affect the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution: In general, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. The preferred positions for electrophilic attack on isoquinoline itself are C5 and C8. quimicaorganica.orgyoutube.comimperial.ac.uk The presence of the deactivating acrylic acid group at C5 would likely direct incoming electrophiles to the C8 position. Reactions such as nitration or halogenation could be employed to introduce new functional groups.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the isoquinoline ring typically occurs at the C1 position, which is activated by the ring nitrogen. quora.comquimicaorganica.org The presence of a good leaving group, such as a halogen, at this position would be necessary for such a reaction to proceed. While the acrylic acid group is at C5, it is unlikely to directly participate in activating the ring for nucleophilic attack in the same way as electron-withdrawing groups at ortho or para positions in a single aromatic ring. wikipedia.org

Synthesis of Polymeric and Oligomeric Conjugates

The conjugation of "this compound" to polymers or oligomers can be achieved through several established synthetic methodologies, primarily by leveraging the carboxylic acid functionality for covalent linkage. These methods are designed to create well-defined macromolecular structures where the properties of the isoquinoline-containing acrylic acid are combined with those of the polymeric carrier. Common strategies include free radical polymerization of acrylic acid monomers followed by post-polymerization modification, or the direct polymerization of pre-functionalized monomers.

One prevalent method involves the synthesis of poly(acrylic acid) (PAA) or its copolymers, which can then be activated for conjugation. Techniques like solution polymerization are often employed, using initiators such as benzoyl peroxide or potassium persulfate. iafor.orgsemanticscholar.org The molecular weight of the resulting polymer can be controlled by adjusting the initiator concentration or through the use of chain transfer agents. researchgate.net Once the PAA backbone is formed, the carboxylic acid groups can be activated using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation with an appropriate functional group on a target molecule, though in this context, the acrylic acid moiety itself would be part of the monomer unit to be polymerized or grafted onto an existing polymer.

Alternatively, "this compound" can be modified to an activated ester or other reactive derivative that can then be copolymerized with other monomers. For instance, conversion to an N-hydroxysuccinimide (NHS) ester would allow for its reaction with amine-functionalized polymers or monomers.

Dispersion polymerization represents another viable technique, particularly for creating polyether-modified poly(acrylic acid) copolymers. This method can produce copolymers with a high degree of bonding between the different polymer components and low residual monomer content. acs.org For the synthesis of oligomers, methods like heating acrylic acid in the presence of a catalyst and a polymerization inhibitor can be employed to control the degree of oligomerization. google.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a more advanced technique that allows for the synthesis of oligo(acrylic acid) and its block co-oligomers with well-defined chemical structures. researchgate.net

The table below summarizes various polymerization techniques that could be adapted for creating conjugates of "this compound".

| Polymerization Technique | Description | Potential Application for "this compound" Conjugates |

| Solution Polymerization | A polymerization process where the monomer and initiator are dissolved in a non-reactive solvent. iafor.org | Synthesis of copolymers of "this compound" with other vinyl monomers. |

| Dispersion Polymerization | A process where the monomer is soluble in the polymerization medium, but the resulting polymer is not. acs.org | Creation of well-defined polymer particles incorporating the isoquinoline moiety. |

| RAFT Polymerization | A reversible deactivation radical polymerization that allows for control over molecular weight and architecture. researchgate.net | Synthesis of well-defined block copolymers and oligomers with "this compound" units. |

| Post-polymerization Modification | Chemical modification of a pre-formed polymer to introduce new functional groups. | Grafting of "this compound" onto existing polymer backbones. |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of "this compound" itself can be achieved through several key synthetic transformations, the mechanisms of which have been subject to investigation. Common routes to α,β-unsaturated carboxylic acids from aromatic aldehydes or halides include the Perkin, Knoevenagel, and Heck reactions.

Elucidation of Reaction Intermediates

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.org For the synthesis of "this compound," this would involve the reaction of isoquinoline-5-carbaldehyde (B1336581) with an acid anhydride like acetic anhydride. The mechanism is believed to proceed through the formation of an anhydride enolate, which then acts as a nucleophile. longdom.org This enolate adds to the aldehyde in an aldol-type condensation to form an alkoxide intermediate. longdom.org Subsequent intramolecular acylation and elimination steps lead to the final α,β-unsaturated acid. longdom.org While the general pathway is accepted, some variations in the mechanism, including the possibility of a β-lactone intermediate, have been proposed. longdom.org

Knoevenagel Condensation: This reaction provides another route to α,β-unsaturated products through the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. numberanalytics.com For "this compound," isoquinoline-5-carbaldehyde would be reacted with a compound like malonic acid in the presence of a base such as piperidine (B6355638) or pyridine. numberanalytics.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion (enolate). numberanalytics.com This carbanion then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. mdpi.com Subsequent dehydration, often acid-catalyzed, yields the final product. mdpi.com The nature of the catalyst, including its acid and base properties, can significantly influence the reaction pathway and the stability of intermediates. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. numberanalytics.com To synthesize "this compound" via this method, a halogenated isoquinoline (e.g., 5-bromoisoquinoline) would be reacted with acrylic acid in the presence of a palladium catalyst and a base. odinity.com The catalytic cycle is generally understood to involve the following key steps:

Oxidative addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. numberanalytics.com

Migratory insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. numberanalytics.com

β-Hydride elimination: A hydrogen atom from the β-carbon is eliminated, forming the alkene product and a palladium(II) hydride species. numberanalytics.com

Reductive elimination: The palladium(II) hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst. numberanalytics.com

Reaction intermediates in the Heck reaction are typically transient palladium complexes, and their characterization often relies on kinetic studies and computational modeling. acs.org

Kinetic Studies and Rate-Determining Steps

Perkin Reaction: Kinetic investigations of the Perkin reaction have shown that the reaction rate can be significantly affected by the basicity of the catalyst and the polarity of the solvent. researchgate.netscut.edu.cn The formation of the anhydride carbanion is often considered a key step influencing the rate. researchgate.net

Knoevenagel Condensation: The kinetics of the Knoevenagel condensation are influenced by both the acid and base properties of the catalyst. rsc.orgresearchgate.net Studies have shown that a cooperative effect between acidic and basic sites can enhance the reaction rate. rsc.org An induction period has been observed in some cases, suggesting an autocatalytic pathway may be involved. rsc.org

Heck Reaction: The rate-determining step in the Heck reaction can vary depending on the specific substrates and reaction conditions. researchgate.net In some cases, the oxidative addition of the aryl halide to the palladium(0) catalyst is rate-limiting, while in others, the migratory insertion of the alkene or the subsequent reductive elimination can be the slowest step. acs.orgresearchgate.net The nature of the ligand on the palladium catalyst can also have a profound effect on the reaction kinetics. researchgate.net

Chemo-, Regio-, and Stereoselectivity Control

Controlling the selectivity of the reaction is crucial for obtaining the desired product in high yield and purity.

Chemo-, Regio-, and Stereoselectivity in the Heck Reaction: The Heck reaction generally exhibits high trans-stereoselectivity in the product due to the syn-addition of the palladium-carbon bond across the double bond followed by syn-β-hydride elimination. odinity.com However, achieving high regioselectivity can be more challenging, especially with unsymmetrical alkenes. The choice of ligand on the palladium catalyst can play a critical role in controlling both regioselectivity and stereoselectivity. chemrxiv.org For the reaction of an aryl halide with acrylic acid, the arylation typically occurs at the β-position of the acrylic acid, leading to the cinnamic acid derivative.

The following table provides a comparative overview of the mechanistic aspects of these key synthetic transformations.

| Reaction | Key Intermediates | Common Rate-Determining Step | Selectivity Control |

| Perkin Reaction | Anhydride enolate, alkoxide anhydride longdom.org | Formation of the anhydride enolate researchgate.net | Primarily yields the trans (E) isomer due to thermodynamic stability. |

| Knoevenagel Condensation | Enolate/carbanion, tetrahedral intermediate numberanalytics.commdpi.com | Can vary; often the initial C-C bond formation or dehydration rsc.org | Generally favors the more stable trans product. |

| Heck Reaction | Pd(0) and Pd(II) complexes numberanalytics.com | Can be oxidative addition, migratory insertion, or reductive elimination acs.orgresearchgate.net | High trans-stereoselectivity; regioselectivity is influenced by the ligand and substrate. odinity.comchemrxiv.org |

Advanced Spectroscopic and Structural Characterization Studies

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, bond lengths, bond angles, and conformations of a molecule in its solid state. The resulting data is fundamental for understanding the physical and chemical properties of a compound.

Crystal Packing and Intermolecular Interactions

While no specific data exists for trans-3-(isoquinolin-5-yl)acrylic acid, a hypothetical analysis based on its structural motifs—an isoquinoline (B145761) ring, an acrylic acid moiety, and a trans-alkene linker—suggests potential intermolecular interactions that would govern its crystal packing. These could include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of this compound would form dimers through hydrogen bonding between their carboxylic acid groups. The nitrogen atom of the isoquinoline ring could also act as a hydrogen bond acceptor.

C-H···O and C-H···N Interactions: Weak hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors could further influence the crystal packing arrangement.

A theoretical data table of expected crystallographic parameters is presented below. It is important to note that these are hypothetical values and await experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bonding Motifs | Carboxylic acid dimers, C-H···N interactions |

| Stacking Interactions | π-π stacking of isoquinoline rings |

Absolute Configuration Assignment

The molecule this compound is achiral and does not possess any stereocenters. Therefore, the concept of absolute configuration is not applicable to this compound. In cases of chiral derivatives of this compound, X-ray crystallography, particularly using anomalous dispersion, would be a definitive method for assigning the absolute configuration (e.g., R or S) of the stereogenic centers.

Computational and Theoretical Investigations of Trans 3 Isoquinolin 5 Yl Acrylic Acid

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's stability.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized molecular geometry of compounds. For a molecule like Trans-3-(isoquinolin-5-yl)acrylic acid, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. By calculating the energies of different conformations, an energy landscape can be mapped to identify the most stable (lowest energy) structures. This information is crucial for understanding the molecule's physical and chemical behavior. Computational studies on various acrylic acid and isoquinoline (B145761) derivatives routinely utilize DFT for these purposes.

Ab Initio Methods for High-Accuracy Energy Predictions

For more precise energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be utilized. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies. These high-accuracy energies are essential for detailed studies of reaction thermodynamics and kinetics. While no specific ab initio studies on this compound have been identified, they represent a standard approach for obtaining benchmark energetic data for organic molecules.

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data, which is essential for molecular characterization.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts (both ¹H and ¹³C) for this compound could be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations would predict the resonance frequencies of each nucleus in the molecule's NMR spectrum. By comparing the calculated shifts with experimental data (if available), the structural assignment can be confirmed. Such predictive calculations are commonly reported for a wide range of organic compounds, aiding in the interpretation of complex spectra.

Simulation of UV-Vis and Fluorescence Spectra

The electronic transitions that give rise to UV-Vis absorption and fluorescence spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. Similarly, by studying the geometry of the first excited state, it is possible to simulate fluorescence spectra. These simulations are invaluable for understanding the photophysical properties of molecules and are frequently applied to quinoline (B57606) and isoquinoline derivatives, which are known for their interesting optical properties.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are crucial for understanding its chemical behavior and biological activity. Computational methods are instrumental in exploring the conformational landscape and the relative stabilities of different tautomers.

Conformational Analysis:

The molecule possesses several rotatable bonds, primarily around the acrylic acid moiety and its connection to the isoquinoline ring. This allows for the existence of different conformers. DFT calculations can be employed to perform a systematic conformational search to identify the local and global energy minima on the potential energy surface. researchgate.net The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. For acrylic acid and its derivatives, s-cis and s-trans conformations regarding the C-C single bond of the propenoic acid fragment are commonly investigated.

Tautomerism:

Tautomerism, the interconversion of structural isomers, is a possibility for this molecule, particularly involving the acrylic acid group and the nitrogen atom of the isoquinoline ring. Prototropic tautomerism, involving the migration of a proton, is the most common type. researchgate.netnih.gov Computational studies can predict the relative stabilities of different tautomers by calculating their ground-state energies. nih.gov The energy barriers for the interconversion between tautomers can also be determined by locating the corresponding transition states. For molecules with multiple potential tautomeric forms, computational analysis is essential to identify the most stable and predominant species under different conditions (e.g., in the gas phase or in various solvents).

Table 2: Hypothetical Relative Energies of Conformers and Tautomers

| Isomer Type | Isomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer | s-trans | B3LYP/6-31G | 0.00 (Reference) |

| Conformer | s-cis | B3LYP/6-31G | 1.5 - 3.0 |

| Tautomer | Carboxylic Acid | B3LYP/6-31G | 0.00 (Reference) |

| Tautomer | Zwitterion | B3LYP/6-31G | 10 - 20 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a computational analysis. The actual values would depend on the specific molecule and the level of theory used.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions (Mechanistic)

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful in silico tools. These methods predict how a molecule might bind to a biological target, such as a protein or enzyme, and the nature of the interactions at an atomic level. bas.bgepfl.ch

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For isoquinoline derivatives, docking studies have been employed to investigate their binding to various enzymes and receptors. researchgate.netsemanticscholar.org The process involves generating a set of possible conformations of the ligand (this compound) and placing them into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. semanticscholar.org

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more detailed and realistic picture of the binding event, taking into account the flexibility of both the ligand and the protein. mdpi.com By simulating the movements of atoms over a period of time, MD can be used to assess the stability of the docked pose and to calculate binding free energies, which provide a more accurate estimation of the binding affinity.

Table 3: Typical Intermolecular Interactions Identified in Docking Studies of Isoquinoline Derivatives

| Interaction Type | Interacting Groups on Ligand | Interacting Residues on Protein |

| Hydrogen Bonding | Carboxylic acid OH, C=O; Isoquinoline N | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Isoquinoline ring, Phenyl group | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |

| Pi-Pi Stacking | Isoquinoline aromatic system | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Electrostatic Interactions | Carboxylate group (deprotonated) | Charged amino acids (e.g., Arg, Lys, Asp, Glu) |

Note: This table lists common interactions observed for isoquinoline-containing molecules in general. The specific interactions for this compound would depend on the specific biological target.

Academic Applications and Mechanistic Research

Chemical Biology and Mechanistic Enzymology

Extensive searches for data on the interaction of Trans-3-(isoquinolin-5-yl)acrylic acid with biomolecules, its potential as an enzyme inhibitor, or its use as a chemical probe have yielded no specific results. The isoquinoline (B145761) scaffold itself is a well-known privileged structure in medicinal chemistry, forming the core of many biologically active compounds. nih.govnih.gov Isoquinoline derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.org The biological activities of these compounds are diverse and depend heavily on the nature and position of substituents on the isoquinoline ring. nih.gov However, specific studies detailing the binding modes or enzyme inhibition mechanisms of this compound are not present in the available scientific literature.

Similarly, there is no documented use of this compound as a chemical probe for the elucidation of cellular pathways. While functionalized isoquinolines can be designed as fluorescent probes, specific research on this particular acrylic acid derivative for such applications has not been reported. nih.gov

Materials Science and Optoelectronics

In the realm of materials science and optoelectronics, the isoquinoline nucleus is recognized for its potential utility. Isoquinoline-containing structures have been investigated for their optical and electronic properties, suggesting their potential as components in functional organic materials. amerigoscientific.com The electron-deficient nature and extended π-system of the isoquinoline ring make it a candidate for use as an electron-accepting unit in chromophores for nonlinear optics. nih.gov Furthermore, isoquinoline derivatives have been explored as ligands in the formation of metal-organic frameworks and as components in polymers with tailored electrical and optical properties. amerigoscientific.com

The acrylic acid moiety is a versatile monomer used in the synthesis of a wide array of polymers with applications in coatings, adhesives, and elastomers. wikipedia.orgresearchgate.net The properties of polyacrylates can be tuned by modifying the chemical structure of the monomer. youtube.com

Despite the individual potential of its constituent parts, there is a notable absence of research on this compound in the context of functional organic materials. There are no specific studies describing its role as a chromophore or ligand in such materials.

Consequently, information regarding its application in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is also unavailable. While both isoquinoline and acrylic acid-based derivatives have been investigated in the broader context of materials for these technologies, data on the performance or utility of this specific compound is not documented. researchgate.netdntb.gov.uaresearchgate.netnih.gov Research into new materials for OSCs is ongoing, with a focus on designing novel donor and acceptor molecules to improve efficiency, but this compound has not been featured in these studies. researchgate.netdntb.gov.ua

Development of Chemo- and Biosensors based on Fluorescence Quenching or Enhancement

The intrinsic fluorescence of the isoquinoline moiety, a key structural component of this compound, provides a foundation for the development of novel chemo- and biosensors. The extended π-conjugation in this molecule, arising from the connection of the isoquinoline ring to the acrylic acid via a vinyl group, is expected to influence its photophysical properties, making it a candidate for fluorescence-based sensing applications. While direct studies on this compound as a fluorescent sensor are not extensively documented, the principles of fluorescence quenching and enhancement observed in analogous isoquinoline and styrylquinoline derivatives can be extrapolated.

The fluorescence of such compounds is sensitive to their local environment and can be modulated by interactions with various analytes. The nitrogen atom of the isoquinoline ring and the carboxylic acid group of the acrylic acid moiety can act as binding sites for metal ions and other species. Upon binding of an analyte, several photophysical processes can lead to either fluorescence quenching or enhancement.

Fluorescence Quenching Mechanisms:

Photoinduced Electron Transfer (PET): In the presence of an analyte with appropriate redox potential, an electron can be transferred from the excited state of the fluorophore to the analyte, or vice versa, leading to non-radiative decay and quenching of fluorescence.

Förster Resonance Energy Transfer (FRET): If the emission spectrum of the fluorophore overlaps with the absorption spectrum of an acceptor molecule (the analyte or a complex thereof), energy can be transferred non-radiatively from the excited fluorophore to the acceptor, resulting in quenched fluorescence of the donor and potentially sensitized fluorescence of the acceptor.

Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and the analyte can lead to a decrease in the observed fluorescence intensity.

Fluorescence Enhancement Mechanisms:

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the sensor molecule can restrict intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. For instance, the binding of zinc ions to sensors containing quinoline (B57606) derivatives has been shown to cause a substantial fluorescence enhancement. mdpi.com

Inhibition of PET: If the lone pair of electrons on the nitrogen atom of the isoquinoline is involved in PET quenching in the free ligand, coordination to a metal ion can inhibit this process, "turning on" the fluorescence.

The design of sensors based on this compound would involve tailoring the molecule to selectively bind a target analyte. For example, modification of the isoquinoline ring or the acrylic acid moiety could introduce specific recognition sites for metal ions, anions, or biologically relevant molecules. The resulting change in fluorescence upon binding would then be the basis for the sensing mechanism. The styryl-based architecture of this compound is analogous to that of styryl dyes, which are known for their sensitivity to the polarity of their environment, a property that can be exploited in sensor design. beilstein-journals.orgmdpi.com

| Sensing Mechanism | Description | Potential Analytes | Expected Fluorescence Change |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Electron transfer between the excited fluorophore and the analyte. | Metal ions with appropriate redox potentials, nitroaromatic compounds. | Quenching |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from the excited fluorophore to an acceptor. | Colored analytes, other fluorophores. | Quenching |

| Chelation-Enhanced Fluorescence (CHEF) | Rigidification of the molecular structure upon metal ion binding. | Metal ions (e.g., Zn2+, Cd2+). | Enhancement |

| Inhibition of PET | Blocking of a pre-existing PET quenching pathway upon analyte binding. | Metal ions, protons. | Enhancement |

Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

This compound is a versatile ligand for the synthesis of coordination complexes due to the presence of two potential coordination sites: the nitrogen atom of the isoquinoline ring and the carboxylate group of the acrylic acid moiety. This bifunctional nature allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal-organic frameworks (MOFs) and discrete metal complexes. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions.

The coordination mode of the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (temperature, solvent, pH), and the presence of counter-ions or ancillary ligands. For instance, with hard metal ions, coordination is likely to occur through the oxygen atoms of the carboxylate group, while softer metal ions may prefer to bind to the nitrogen atom of the isoquinoline ring. In many cases, the ligand will act as a bidentate chelate, forming a stable five- or six-membered ring with the metal center.

Characterization of the resulting metal complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C-O bonds of the carboxylate group upon coordination provide evidence of metal-ligand bond formation. The position of the isoquinoline ring vibrations may also be affected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can be observed.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

While specific studies on metal complexes of this compound are limited, research on analogous systems, such as lanthanide complexes with imidazole-biphenyl-carboxylate ligands and complexes of 3-(3-pyridyl)acrylic acid, demonstrates the rich coordination chemistry of such ligands. nih.govmdpi.com

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Evidence of metal-ligand bond formation, coordination mode of the carboxylate group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure of diamagnetic complexes in solution. |

| Single-Crystal X-ray Diffraction | Definitive 3D structure of the complex in the solid state. |

| Elemental Analysis | Empirical formula of the complex. |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. |

Investigation of Catalytic Activity of These Complexes in Organic Transformations

Metal complexes incorporating isoquinoline and acrylic acid-based ligands have the potential to act as catalysts in a variety of organic transformations. The catalytic activity of such complexes is derived from the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic efficacy and selectivity.

Based on the known catalytic activities of related metal complexes, potential applications for complexes of this compound could include:

Oxidation Reactions: Ruthenium complexes with nitrogen-containing ligands have been shown to be effective catalysts for the oxidation of alcohols. frontiersin.orgacs.orgdepositolegale.it Complexes of this compound with ruthenium could potentially catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

C-N Cross-Coupling Reactions: Copper complexes are widely used as catalysts for the formation of carbon-nitrogen bonds. researchgate.net Complexes of this compound with copper could be investigated for their ability to catalyze Ullmann-type coupling reactions between aryl halides and amines or amides.

Lewis Acid Catalysis: The metal center in a complex of this compound can act as a Lewis acid, activating carbonyl compounds towards nucleophilic attack. Such complexes could be explored as catalysts for reactions such as the aldol reaction, the Michael addition, or the Diels-Alder reaction.

The investigation of the catalytic activity of these complexes would involve screening them in a range of organic reactions and optimizing the reaction conditions (catalyst loading, temperature, solvent, and additives) to maximize the yield and selectivity of the desired product. Mechanistic studies, including kinetic analysis and in-situ spectroscopy, would be necessary to elucidate the catalytic cycle and the role of the metal-ligand complex in the reaction.

Pharmaceutical and Agrochemical Lead Discovery (Focus on Scaffold Design and Structure-Activity Relationships)

Design Principles for Novel Isoquinoline-Acrylic Acid Hybrid Molecules

The isoquinoline-acrylic acid scaffold represents a versatile platform for the design of novel bioactive molecules for pharmaceutical and agrochemical applications. The design of such hybrid molecules is guided by the principles of medicinal chemistry, which aim to optimize the interaction of the molecule with its biological target while maintaining favorable pharmacokinetic and toxicological properties.

Key design principles for novel isoquinoline-acrylic acid hybrid molecules include:

Scaffold Hopping and Bioisosteric Replacement: The isoquinoline core can be replaced with other heterocyclic systems to explore new chemical space and improve properties such as solubility and metabolic stability. Similarly, the acrylic acid moiety can be replaced with other acidic functional groups or bioisosteres to modulate the acidity and binding interactions of the molecule.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking can be used to design molecules that fit snugly into the active site and form favorable interactions with key amino acid residues. This approach allows for the rational design of potent and selective inhibitors.

Fragment-Based Drug Design: The isoquinoline and acrylic acid fragments can be considered as starting points for the design of more complex molecules. By identifying fragments that bind to the target, and then linking them together, it is possible to generate potent lead compounds.

Privileged Scaffolds: The isoquinoline ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in a large number of biologically active compounds. beilstein-journals.orgmdpi.comresearchgate.net This suggests that the isoquinoline-acrylic acid scaffold is a good starting point for the discovery of new drugs.

The acrylic acid portion of the molecule provides a handle for further chemical modification, allowing for the introduction of a wide range of substituents that can modulate the steric and electronic properties of the molecule. For example, the carboxylic acid can be converted to an ester or an amide to improve cell permeability, or it can be used as a point of attachment for other functional groups that can interact with the biological target. The vinyl linker between the isoquinoline ring and the acrylic acid provides a degree of conformational flexibility, which can be important for optimal binding to the target.

Computational Prediction of Bioactivity Profiles and Target Deconvolution

Computational methods play a crucial role in modern drug discovery, enabling the prediction of the biological activity of virtual compounds and the identification of their molecular targets. These in silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Computational Prediction of Bioactivity Profiles:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of known active compounds, it is possible to predict the activity of new, untested molecules. scienceopen.com

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. By creating a pharmacophore model based on a set of active compounds, it is possible to screen large virtual libraries for molecules that match the pharmacophore and are therefore likely to be active. ijper.orgnih.govnih.gov

Molecular Docking: As mentioned previously, molecular docking can be used to predict the binding mode and affinity of a ligand for its target protein. nih.govresearchgate.netresearchgate.netnih.gov This information can be used to rank virtual compounds and select the most promising candidates for synthesis.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comnih.govnih.govresearchgate.net This allows for the early identification of compounds with poor pharmacokinetic or toxicological profiles, which can save time and resources in the drug discovery process.

Target Deconvolution:

For bioactive compounds discovered through phenotypic screening, where the molecular target is unknown, computational methods can be used to identify potential targets. This process, known as target deconvolution or target fishing, is essential for understanding the mechanism of action of the compound and for optimizing its activity.

Similarity Searching: The chemical structure of the bioactive compound can be used to search databases of known drugs and their targets. If the compound is similar to a known drug, it is likely that it will bind to the same target.

Inverse Docking: The bioactive compound can be docked against a panel of known protein structures to identify potential binding partners.

Pharmacophore-Based Screening: A pharmacophore model can be generated from the bioactive compound and used to screen a database of protein structures for potential targets that have a complementary binding site.

| Computational Method | Application | Information Provided |

|---|---|---|

| QSAR | Prediction of biological activity | Predicted IC50 or pIC50 values. |

| Pharmacophore Modeling | Virtual screening, identification of essential structural features. | 3D arrangement of functional groups required for activity. |

| Molecular Docking | Prediction of binding mode and affinity. | Binding energy, key interactions with the target. |

| ADMET Prediction | Evaluation of drug-like properties. | Predicted solubility, permeability, metabolic stability, toxicity. |

| Target Deconvolution | Identification of the molecular target of a bioactive compound. | List of potential protein targets. |

Challenges, Emerging Research Avenues, and Future Outlook

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. Traditional multi-step syntheses of complex molecules like isoquinoline (B145761) derivatives often suffer from low yields, harsh reaction conditions, and the production of significant waste. numberanalytics.com Atom economy, a concept that emphasizes the maximization of atoms from reactants incorporated into the final product, is a guiding principle in green chemistry. acs.org

Future research will likely focus on developing novel synthetic pathways to Trans-3-(isoquinolin-5-yl)acrylic acid that are both sustainable and atom-economical. This could involve:

C-H Activation: Directly functionalizing the C-H bonds of the isoquinoline core to introduce the acrylic acid side chain would eliminate the need for pre-functionalized starting materials, thus shortening the synthetic sequence. organic-chemistry.org

Multicomponent Reactions: Designing a one-pot reaction where the isoquinoline precursor, a three-carbon building block, and a nitrogen source combine to form the target molecule would significantly improve efficiency. nih.gov

Renewable Feedstocks: Exploring bio-based sources for the acrylic acid portion of the molecule presents a sustainable alternative to petrochemical-based routes. nih.gov The synthesis of acrylic acid and its derivatives from sources like CO2, ethylene, or biomass is an active area of research. nih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies for Isoquinoline Derivatives

| Synthetic Strategy | Advantages | Disadvantages | Relevance to Sustainability |

|---|---|---|---|

| Classical Methods (e.g., Bischler-Napieralski) | Well-established, reliable | Often require harsh conditions, multiple steps, produce stoichiometric waste | Low |

| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance | Use of expensive and toxic metal catalysts, requires pre-functionalized substrates | Medium |

| C-H Functionalization/Annulation | High atom economy, shorter synthetic routes | Can have issues with regioselectivity, may still require metal catalysts | High |

| Multicomponent Reactions | High efficiency, molecular diversity, operational simplicity | Can be challenging to optimize, may generate complex mixtures | High |

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. The synthesis of complex heterocyclic compounds often involves short-lived, high-energy, and highly reactive intermediates. lumenlearning.com Identifying and characterizing these transient species is a significant experimental challenge. beilstein-journals.org

For the synthesis of this compound, potential reaction intermediates could include imines, carbocations, or organometallic complexes, depending on the synthetic route. nih.govddugu.ac.in Future research will need to employ advanced analytical techniques to elucidate the reaction pathway:

In Situ Spectroscopy: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to monitor the reaction in real-time and detect the formation and decay of intermediates. numberanalytics.com

Mass Spectrometry: Specialized mass spectrometry techniques can help identify the molecular weights and fragmentation patterns of transient species. beilstein-journals.org

Chemical Trapping: Intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product, thereby providing indirect evidence of their existence. lumenlearning.com

A deeper understanding of these intermediates would allow chemists to suppress side reactions, improve yields, and control stereochemistry, which is particularly important for the trans configuration of the acrylic acid moiety.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

For a compound like this compound, AI and ML could be applied in several ways:

Property Prediction: Algorithms can be trained to predict various physicochemical properties, such as solubility and stability, as well as potential biological activities or electronic properties based on the molecule's structure. nih.gov

Synthesis Planning: AI tools can retrospectively analyze known reactions to propose novel and efficient synthetic routes.

De Novo Design: Generative models can design new molecules with desired properties by exploring the vast chemical space around the core isoquinoline acrylic acid scaffold. geeksforgeeks.org This could lead to the identification of derivatives with enhanced activity for specific applications.

Table 2: Potential Applications of AI/ML in the Study of Isoquinoline Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. | Accelerates identification of potent drug candidates. |

| Predictive Analytics for Materials | Algorithms predict electronic, optical, or mechanical properties of new compounds. | Guides the synthesis of materials for applications like OLEDs or sensors. |

| Retrosynthesis Software | AI proposes synthetic pathways for target molecules. | Reduces time and resources spent on developing synthetic routes. |

| Generative Models | AI designs novel molecular structures with optimized properties. | Expands the chemical space for new discoveries in medicine and materials. |

Exploration of Unconventional Reactivity and Supramolecular Assembly

The unique structure of this compound, featuring a nitrogen-containing heterocycle, a carboxylic acid group, and an extended π-system, suggests possibilities for unconventional reactivity and self-assembly. Supramolecular chemistry, which studies the interactions between molecules, could unlock new functionalities.

Future research could explore:

Self-Assembly: The molecule's ability to form hydrogen bonds (via the carboxylic acid) and engage in π-π stacking (via the isoquinoline ring) could lead to the formation of ordered supramolecular structures like gels, liquid crystals, or nanofibers.

Coordination Chemistry: The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or complexes with interesting catalytic or photophysical properties.

Photochemistry: The conjugated system of the molecule suggests it may have interesting photochemical properties. For instance, related pyridyl acrylic acids undergo photochemical [2π + 2π] cycloaddition reactions, which can be used to create cross-linked materials. researchgate.net

Investigating these areas could lead to the development of novel "smart" materials whose properties can be tuned by external stimuli.

Bridging Fundamental Research with Potential Technological Advancements in Chemical Science

The ultimate goal of fundamental chemical research is to generate knowledge that can be translated into technological advancements. The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. amerigoscientific.comrsc.orgnumberanalytics.com Similarly, acrylic acid and its derivatives are vital monomers for the polymer industry, used in everything from adhesives to superabsorbent materials. nih.govmdpi.com

The hybrid structure of this compound suggests several potential technological applications that could bridge these fields:

Functional Polymers: The molecule could serve as a monomer to create polymers with unique properties imparted by the isoquinoline unit, such as specific optical, electronic, or therapeutic characteristics. numberanalytics.com

Pharmaceuticals: The compound could act as a scaffold for the development of new therapeutic agents. Isoquinoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnumberanalytics.com

Materials Science: The electronic properties of isoquinoline derivatives make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.comnumberanalytics.com The specific structure of this compound could be tailored to optimize performance in such applications.

Future work will focus on synthesizing this compound and its derivatives to systematically evaluate their properties and validate these potential applications, thereby translating fundamental chemical knowledge into tangible technological progress.

Q & A

Q. What are the standard synthetic routes for preparing trans-3-(isoquinolin-5-yl)acrylic acid?

The synthesis typically involves a two-step process:

- Esterification : Reacting 3-(isoquinolin-5-yl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) and reflux conditions to form the ethyl ester intermediate .

- Hydrolysis : Saponification of the ester group under basic conditions (e.g., NaOH) to yield the free carboxylic acid. Alternative methods include Claisen-Schmidt condensation using isoquinoline-5-carbaldehyde and malonic acid derivatives under basic or acidic catalysis.

Q. How can the structural integrity and purity of this compound be verified?

- Spectroscopic Analysis : FTIR for identifying carboxylic acid (C=O stretch ~1700 cm⁻¹) and conjugated double bonds; NMR (¹H/¹³C) to confirm trans-configuration and isoquinoline substitution patterns .

- Chromatography : HPLC or TLC to assess purity.

- Computational Validation : DFT calculations to compare experimental vibrational frequencies (Raman/FTIR) with theoretical models, ensuring correct stereochemistry and electronic structure .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Antimicrobial Assays : Broth microdilution to determine MIC against bacterial/fungal strains .

- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like sortases or kinases, given structural analogs (e.g., trans-3-(furan-2-yl)acrylic amides) show activity against S. aureus sortase .

Advanced Research Questions

Q. How can computational methods elucidate its interaction with biological targets?

- Molecular Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., sortase SrtA) or DNA/proteins, leveraging the isoquinoline moiety's π-π stacking and hydrogen-bonding potential .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions .

- Quantum Chemical Modeling : DFT to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for mechanistic insights .

Q. What strategies optimize its electrochemical properties for sensor applications?

- Composite Fabrication : Electropolymerize the compound with carboxylated multi-walled carbon nanotubes (MWCNTs) on glassy carbon electrodes (GCE). This enhances conductivity and creates selective binding sites for analytes like catechol and hydroquinone .

- Voltammetric Analysis : Use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to evaluate redox behavior and detection limits (e.g., achieving sub-µM sensitivity) .

Q. How to address discrepancies in reported biological activity across structural analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ester vs. amide groups) and evaluate bioactivity changes. For example, trans-3-(furan-2-yl)acrylic amides show stronger enzyme inhibition than ester derivatives .

- Target-Specific Assays : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve conflicting data .

Q. What catalytic methods enable regioselective functionalization of the isoquinoline core?

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at specific positions. For example, K₂CO₃ and Pd(OAc)₂ facilitate C-N bond formation in quinoline derivatives .

- Microwave-Assisted Synthesis : Accelerate reaction rates and improve yields for complex derivatives .

Methodological Considerations

Q. How to design experiments analyzing its stability under physiological conditions?

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC-MS.

- Metabolic Stability : Use liver microsomes or hepatocyte cultures to assess CYP450-mediated oxidation .

Q. What techniques validate its role in modulating biochemical pathways?

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins in treated cells.

- Pathway Enrichment Analysis : Tools like DAVID or STRING to map affected pathways (e.g., apoptosis, DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.